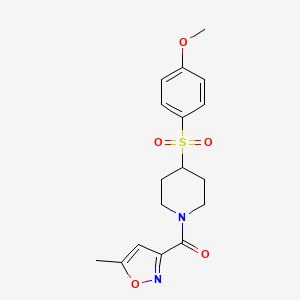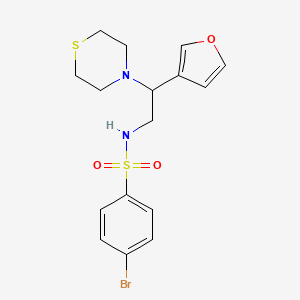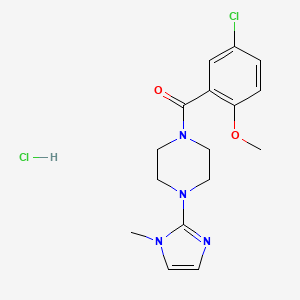![molecular formula C12H7BrClN3O2 B2530798 4-(2-溴-4-氯苯氧基)-3-甲基-[1,2]恶唑并[5,4-d]嘧啶 CAS No. 672925-31-4](/img/structure/B2530798.png)
4-(2-溴-4-氯苯氧基)-3-甲基-[1,2]恶唑并[5,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H7BrClN3O2 and its molecular weight is 340.56. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
CB2 受体配体: 恶唑并[5,4-d]嘧啶,包括类似于 4-(2-溴-4-氯苯氧基)-3-甲基-[1,2]恶唑并[5,4-d]嘧啶的化合物,已被确认为 CB2 大麻素受体的配体。这些化合物由于在这些受体上具有选择性和竞争性中性拮抗剂行为而显示出前景 (Tuo 等人,2018).
合成应用: 该化合物的衍生物已用于各种合成应用中。例如, 4-(溴亚甲基)-5,5-二甲基-1,3-二氧戊环-2-酮,一种相关化合物,已用于合成不同的杂环系统,显示了这些化合物有机合成中的多功能性 (Bogolyubov 等人,2004).
抗病毒活性: 一些 4-(2-溴-4-氯苯氧基)-3-甲基-[1,2]恶唑并[5,4-d]嘧啶的类似物已被研究其抗病毒活性。这些研究揭示了针对人类巨细胞病毒和单纯疱疹病毒 1 型等病毒的活性 (Saxena 等人,1990).
抗菌活性: 该化合物的某些衍生物已显示出抗菌活性。例如,某些嘧啶衍生物对分枝分枝杆菌表现出有效性,表明在抗菌治疗中具有潜在用途 (Wojciechowski 和 Płoszaj,2020).
抗疟疾作用: 已合成某些衍生物并测试其抗疟疾特性。这些研究揭示了对小鼠中伯氏疟原虫的活性,表明在抗疟疾治疗中的潜在应用 (Werbel、Elslager 和 Chu,1973).
抗癌特性: 已研究一些恶唑并[5,4-d]嘧啶衍生物的抗癌活性,提供了肿瘤学中潜在治疗应用的见解 (Quijano 等人,1990).
抗菌剂: 该化合物及其衍生物已探索其抗菌特性。特定的衍生物显示出作为抗菌剂的潜力,这可能导致对细菌感染的新治疗 (Dave 和 Shah,2002).
作用机制
Target of Action
The primary target of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is adenosine kinase (ADK) based on the results of a study . ADK is an enzyme that plays a crucial role in the regulation of adenosine levels in cells, which is important for various cellular processes.
Mode of Action
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine interacts with its target, ADK, by binding to it and suppressing its activity . This interaction and the resulting suppression of ADK activity lead to changes in the levels of adenosine in the cells.
Biochemical Pathways
The suppression of ADK activity affects the adenosine salvage pathway, which is responsible for the recycling of adenosine, a molecule involved in numerous biochemical processes including energy transfer and signal transduction
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is the inhibition of cell proliferation. The compound has been shown to display activity against breast cancer cell lines in the range of micromolar concentrations .
生化分析
Biochemical Properties
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death. Furthermore, 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also influences gene expression by modulating the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its binding to the active site of CDK2, leading to enzyme inhibition . This binding is facilitated by hydrogen bonding interactions with key amino acid residues in the active site of CDK2 . The inhibition of CDK2 activity results in the suppression of substrate phosphorylation, which is essential for cell cycle progression . Additionally, 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine may exert its effects through the modulation of other signaling pathways and transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its ability to induce apoptosis in cancer cells over extended periods . Prolonged exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects .
Metabolic Pathways
4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the renal and biliary routes . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and pharmacokinetics . The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein may influence the compound’s distribution by affecting its efflux from cells . The compound’s localization and accumulation within specific tissues can be influenced by its interactions with binding proteins and transporters .
Subcellular Localization
The subcellular localization of 4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is primarily within the cytoplasm and nucleus . The compound’s activity and function are influenced by its localization, as it needs to access the active site of CDK2 within the nucleus to exert its inhibitory effects . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its activity .
属性
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(14)4-8(9)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJQWWQDMPCIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)




![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
